molecular formula C6H7BrN2O B1377346 3-Bromo-5-methoxypyridin-2-amine CAS No. 1379325-16-2

3-Bromo-5-methoxypyridin-2-amine

Cat. No. B1377346
M. Wt: 203.04 g/mol
InChI Key: KQOQBLKXTMMFQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-5-methoxypyridin-2-amine is a chemical compound with the molecular formula C6H7BrN2O . It is used as a building block for the synthesis of a potent and selective somatostatin sst 3 receptor antagonist .


Molecular Structure Analysis

The molecular structure of 3-Bromo-5-methoxypyridin-2-amine consists of a pyridine ring substituted with a bromine atom at the 3rd position, a methoxy group at the 5th position, and an amine group at the 2nd position . The molecular weight of this compound is 203.04 g/mol .

Scientific Research Applications

  • Organic Chemistry
    • Application : “3-Bromo-5-methoxypyridin-2-amine” is a chemical compound used in the synthesis of various organic compounds . It’s often used as a building block in the creation of more complex molecules .
    • Method of Application : One method of application is through the Suzuki cross-coupling reaction . This reaction is used to couple boronic acids with halides, and is widely used in organic synthesis . In this case, “3-Bromo-5-methoxypyridin-2-amine” could be used as the halide component .
    • Results or Outcomes : The Suzuki cross-coupling reaction of “3-Bromo-5-methoxypyridin-2-amine” with arylboronic acids can produce a series of novel pyridine derivatives . These derivatives have potential applications in various fields, including medicinal chemistry .

properties

IUPAC Name

3-bromo-5-methoxypyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O/c1-10-4-2-5(7)6(8)9-3-4/h2-3H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQOQBLKXTMMFQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(N=C1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-methoxypyridin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
W Zhu, X Liu, Q Li, F Gao, T Liu, X Chen… - Bioorganic & Medicinal …, 2023 - Elsevier
… Compound 7c was prepared according to the procedures described for compound 7a, using 4-chloro-7-methoxyquinazoline instead of 3-bromo-5-methoxypyridin-2-amine as starting …
Number of citations: 0 www.sciencedirect.com

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